molecular formula C9H16Cl2N4O B2516826 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2094247-61-5

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B2516826
CAS No.: 2094247-61-5
M. Wt: 267.15
InChI Key: QRDPLINENWDLHQ-UHFFFAOYSA-N
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Description

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a synthetic organic compound belonging to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its activity and solubility.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate multiple pathways makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

4-methyl-2-piperazin-1-yl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c1-7-6-8(14)12-9(11-7)13-4-2-10-3-5-13;;/h6,10H,2-5H2,1H3,(H,11,12,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDPLINENWDLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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